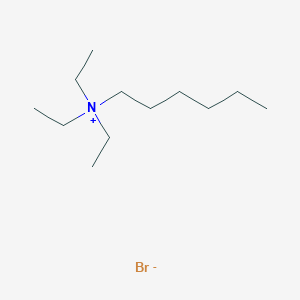

Triethylhexylammonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

triethyl(hexyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.BrH/c1-5-9-10-11-12-13(6-2,7-3)8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWZSHBMUXXTGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CC)(CC)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445470 | |

| Record name | Hexyltriethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13028-71-2 | |

| Record name | Hexyltriethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylhexylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Triethylhexylammonium Bromide: Chemical Properties

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Triethylhexylammonium bromide is a quaternary ammonium salt. These compounds are characterized by a central nitrogen atom bonded to four organic groups and a counter-ion, in this case, bromide. The structure, featuring a positively charged nitrogen center and a combination of ethyl and hexyl chains, suggests that it would exhibit properties as a cationic surfactant. Such surfactants have a wide range of applications in research and industry, including as phase transfer catalysts, detergents, emulsifiers, and antimicrobial agents. In the context of drug development, quaternary ammonium compounds are explored for their potential as absorption enhancers and as active pharmaceutical ingredients with antimicrobial properties.

Core Chemical and Physical Properties

The specific quantitative data for this compound is not available. The following table presents typical properties for a related compound, Hexyltrimethylammonium Bromide, to provide an illustrative example.

| Property | Value (for Hexyltrimethylammonium Bromide) | Citation |

| Molecular Formula | C9H22BrN | [1][2][3][4][5] |

| Molecular Weight | 224.18 g/mol | [2][3][4] |

| Appearance | White to light yellow solid/crystalline powder | [1][2][3][6][7] |

| Melting Point | 177-187 °C | [1][2][5][6] |

| Solubility | Soluble in water and DMSO.[3][8] | [3][8] |

| Hygroscopicity | Hygroscopic | [5][9] |

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not published. For structural elucidation of a novel or uncharacterized quaternary ammonium salt, the following analytical techniques would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Would be used to identify the protons on the ethyl and hexyl chains, and their proximity to the positively charged nitrogen.

-

¹³C NMR: Would be used to identify the carbon atoms in the ethyl and hexyl groups.

Infrared (IR) Spectroscopy

An IR spectrum would show characteristic peaks for C-H stretching and bending vibrations of the alkyl chains.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the mass-to-charge ratio of the triethylhexylammonium cation, confirming its molecular weight.

Chemical Reactivity and Stability

Based on general knowledge of quaternary ammonium salts:

-

Stability: Generally stable under normal conditions.[10] They are typically stable in acidic solutions.[11]

-

Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[10][12][13]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[12][14]

Experimental Protocols

Specific experimental protocols for the synthesis or application of this compound are not documented. Below are generalized protocols for the synthesis and a common application of similar quaternary ammonium compounds.

Generalized Synthesis of a Quaternary Ammonium Salt

The synthesis of a quaternary ammonium salt like this compound would typically involve the quaternization of a tertiary amine with an alkyl halide.

Logical Workflow for Synthesis:

Methodology:

-

Triethylamine and 1-bromohexane would be dissolved in a suitable polar aprotic solvent, such as acetonitrile.

-

The reaction mixture would be heated under reflux for a specified period.

-

The progress of the reaction would be monitored using a technique like Thin Layer Chromatography (TLC).

-

Upon completion, the solvent would be removed under reduced pressure.

-

The crude product would be purified, typically by recrystallization from a suitable solvent system (e.g., an alcohol/ether mixture), to yield the final product.

Application as a Phase Transfer Catalyst

Quaternary ammonium salts are effective phase transfer catalysts, facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).[7][15]

Experimental Workflow for Phase Transfer Catalysis:

Methodology:

-

An aqueous solution of an inorganic reagent (e.g., sodium cyanide) is prepared.

-

An organic solvent (e.g., dichloromethane) containing the organic substrate (e.g., an alkyl chloride) is added to create a biphasic system.

-

A catalytic amount of this compound is added to the mixture.

-

The mixture is stirred vigorously at a controlled temperature. The quaternary ammonium salt transports the aqueous reactant into the organic phase to react with the organic substrate.

-

After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is evaporated to yield the product.

Applications in Drug Development

While no specific applications for this compound are documented, related compounds are used in several areas of pharmaceutical development:

-

Antimicrobial Agents: Quaternary ammonium compounds exhibit broad-spectrum antimicrobial activity.[16][17]

-

Surfactants and Emulsifiers: They are used in pharmaceutical formulations to solubilize poorly water-soluble drugs and to stabilize emulsions.[2][7]

-

DNA Extraction: Cationic surfactants like CTAB are used in buffers for the extraction of DNA from biological samples.[17]

Safety and Toxicology

The toxicological properties of this compound have not been thoroughly investigated. However, related quaternary ammonium compounds are known to cause skin and eye irritation.[4][18] Harmful if swallowed and may cause respiratory irritation.[9][10][14]

Conclusion

This compound, as a quaternary ammonium salt, is expected to possess properties that make it a useful cationic surfactant. While specific experimental data is lacking, this guide provides a framework for its potential chemical properties, synthesis, and applications based on well-studied analogous compounds. Further research is necessary to fully characterize this specific molecule and its potential in scientific and drug development applications.

References

- 1. (1-Hexyl)trimethylammonium bromide, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Hexyltrimethylammonium bromide | C9H22BrN | CID 10059492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1-Hexyl)trimethylammonium bromide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. (N-HEXYL)TRIMETHYLAMMONIUM BROMIDE - Safety Data Sheet [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. biosynth.com [biosynth.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. uwyo.edu [uwyo.edu]

- 15. medchemexpress.com [medchemexpress.com]

- 16. acs.org [acs.org]

- 17. Cetrimonium bromide - Wikipedia [en.wikipedia.org]

- 18. Triethylmethylammonium bromide | C7H18BrN | CID 3083778 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Triethylhexylammonium Bromide

This guide provides a comprehensive overview of the synthesis of this compound, a quaternary ammonium salt. The synthesis is based on the well-established Menschutkin reaction, a nucleophilic substitution reaction between a tertiary amine and an alkyl halide.

Reaction Principle

The synthesis of this compound is achieved through the quaternization of triethylamine with 1-bromohexane. This reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the nitrogen atom of triethylamine acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromohexane that is bonded to the bromine atom. The bromide ion is subsequently displaced as the leaving group, resulting in the formation of the this compound salt.

Reaction Scheme:

(C₂H₅)₃N + CH₃(CH₂)₅Br → [CH₃(CH₂)₅N(C₂H₅)₃]⁺Br⁻

Triethylamine + 1-Bromohexane → this compound

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar quaternary ammonium bromides.

Materials:

-

Triethylamine ( (C₂H₅)₃N )

-

1-Bromohexane ( CH₃(CH₂)₅Br )

-

Acetonitrile ( CH₃CN ), anhydrous

-

Ethyl acetate, anhydrous

-

Diethyl ether, anhydrous

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filtration flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromohexane (1.0 eq).

-

Solvent and Reagent Addition: Dissolve the 1-bromohexane in anhydrous acetonitrile (approximately 3-5 mL per gram of 1-bromohexane). To this stirred solution, add triethylamine (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of acetonitrile is approximately 82 °C) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation (Precipitation): After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, place the flask in an ice bath for 1-2 hours to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold, anhydrous diethyl ether or ethyl acetate to remove any unreacted starting materials.

-

Product Isolation (Evaporation): If the product does not precipitate upon cooling, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Recrystallization):

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate or a mixture of ethyl acetate and ethanol.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

To maximize the yield of purified crystals, cool the flask in an ice bath for several hours.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold recrystallization solvent.

-

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the key reactants and expected product characteristics.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Stoichiometric Ratio |

| Triethylamine | (C₂H₅)₃N | 101.19 | Nucleophile | 1.1 eq |

| 1-Bromohexane | C₆H₁₃Br | 165.07 | Electrophile | 1.0 eq |

| This compound | C₁₂H₂₈BrN | 266.26 | Product | - |

| Parameter | Value/Range |

| Reaction Conditions | |

| Solvent | Acetonitrile |

| Temperature | Reflux (~82 °C) |

| Time | 12 - 24 hours |

| Purification | |

| Method | Recrystallization |

| Solvent | Ethyl acetate or Ethyl acetate/Ethanol |

| Expected Yield | > 85% |

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

Caption: S_N2 reaction mechanism for the synthesis.

An In-depth Technical Guide to Triethylhexylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of triethylhexylammonium bromide, a quaternary ammonium compound (QAC). It covers its molecular structure, physicochemical properties, synthesis, and potential applications, with a focus on its role in scientific research and drug development. This document distinguishes between the two primary isomers: N,N,N-triethylhexan-1-aminium bromide (a straight-chain isomer) and triethyl(hexan-3-yl)azanium bromide (a branched-chain isomer). Due to a greater availability of public data for the branched isomer and related QACs, some properties of the straight-chain isomer are inferred from the general behavior of this chemical class.

Molecular Structure and Identification

This compound is a quaternary ammonium salt. Its structure consists of a central nitrogen atom covalently bonded to three ethyl groups and one hexyl group, giving the nitrogen a permanent positive charge. This cation is ionically bonded to a bromide anion. The arrangement of the hexyl group defines the isomerism of this compound.

-

N,N,N-triethylhexan-1-aminium bromide (Straight-Chain Isomer): The hexyl group is a linear six-carbon chain attached to the nitrogen atom via its terminal carbon.

-

Triethyl(hexan-3-yl)azanium bromide (Branched-Chain Isomer): The hexyl group is attached to the nitrogen atom via the third carbon of its chain.

Chemical Structure Diagrams

Caption: Chemical structures of the straight-chain and branched-chain isomers of this compound.

Physicochemical Properties

Quaternary ammonium compounds are known for their surfactant properties and antimicrobial activity, which are influenced by the balance between the hydrophobic alkyl chains and the hydrophilic cationic head.[1][2] The properties of the specific isomers of this compound are summarized below. Data for the branched isomer is more readily available.[3]

Quantitative Data Summary

| Property | triethyl(hexan-3-yl)azanium bromide | N,N,N-triethylhexan-1-aminium bromide |

| IUPAC Name | triethyl(hexan-3-yl)azanium bromide | N,N,N-triethylhexan-1-aminium bromide |

| Molecular Formula | C₁₂H₂₈BrN | C₁₂H₂₈BrN |

| Molecular Weight | 266.26 g/mol [3] | 266.26 g/mol |

| Exact Mass | 265.14051 Da[3] | 265.14051 Da |

| SMILES Notation | CCCC(CC)--INVALID-LINK--(CC)CC.[Br-][3] | CCCCCC--INVALID-LINK--(CC)CC.[Br-] |

| Hydrogen Bond Donor Count | 0[3] | 0 |

| Hydrogen Bond Acceptor Count | 1[3] | 1 |

| Rotatable Bond Count | 7[3] | 8 |

| Topological Polar Surface Area | 0 Ų[3] | 0 Ų |

| Formal Charge | 0[3] | 0 |

Synthesis of this compound

The synthesis of quaternary ammonium salts like this compound is typically achieved through the Menschutkin reaction . This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a tertiary amine.[4]

Experimental Protocol: General Synthesis via Menschutkin Reaction

This protocol describes a general method for the synthesis of N,N,N-triethylhexan-1-aminium bromide.

Materials:

-

Triethylamine ((C₂H₅)₃N)

-

1-Bromohexane (CH₃(CH₂)₅Br)

-

A suitable solvent (e.g., acetonitrile, ethanol, or chloroform)

-

An inhibitor of polymerization if using monomers (e.g., BHT)[4]

-

Hexane or diethyl ether (for precipitation/washing)

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of triethylamine in the chosen solvent.

-

Slowly add an equimolar amount of 1-bromohexane to the solution while stirring.

-

The reaction mixture is typically heated to a moderate temperature (e.g., 50-70°C) and stirred for several hours (e.g., 24 hours) to ensure completion.[4][5]

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

-

Upon completion, the product may precipitate out of the solution, especially if a solvent of low polarity is used.[4] If the product remains dissolved, a non-polar solvent like hexane or diethyl ether can be added to induce precipitation.

-

The resulting solid is collected by filtration.

-

The crude product is purified by washing with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.[4]

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

The final product should be dried under vacuum to remove residual solvent.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound via the Menschutkin reaction.

Mechanism of Action and Applications in Drug Development

Quaternary ammonium compounds are widely recognized for their biological activity, particularly as antimicrobial agents. Their mechanism of action is primarily centered on the disruption of cellular membranes.[6][7]

Antimicrobial Signaling Pathway

The antimicrobial action of QACs is a multi-step process:

-

Adsorption and Penetration: The positively charged cationic head of the QAC adsorbs to the negatively charged components of the microbial cell wall or membrane.[8]

-

Membrane Disruption: The hydrophobic alkyl chains penetrate the lipid bilayer of the cell membrane.[8] This disrupts the membrane's structure and integrity.

-

Leakage of Cellular Contents: The disruption of the membrane leads to the leakage of essential low-molecular-weight intracellular components, such as ions and metabolites.[6]

-

Protein and Nucleic Acid Degradation: The QAC can also interact with and denature essential cellular proteins and nucleic acids.[6]

-

Cell Lysis: The culmination of these events leads to the lysis and death of the microbial cell.[8]

This mechanism makes QACs effective against a broad spectrum of bacteria, fungi, and enveloped viruses.[2][9]

Mechanism of Action Diagram

Caption: The proposed mechanism of antimicrobial action for this compound.

Applications in Drug Development and Research

The properties of this compound make it a candidate for various applications in the pharmaceutical and research sectors:

-

Antimicrobial Agent: As a QAC, it is expected to have disinfectant and antiseptic properties.[1] This makes it potentially useful in topical formulations and for the sanitization of medical devices.

-

Excipient in Formulations: Its surfactant nature can be exploited to improve the solubility and bioavailability of poorly water-soluble drugs.[1]

-

Phase Transfer Catalyst: QACs are effective phase transfer catalysts, facilitating reactions between reactants in immiscible phases. This is valuable in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

-

Research Tool: In a laboratory setting, it can be used in studies of membrane biophysics, antimicrobial resistance, and as a component in buffers for specific biochemical assays.

Safety and Handling

Quaternary ammonium compounds, while effective antimicrobials, require careful handling. They can cause skin and eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling these compounds. For detailed safety information, the Safety Data Sheet (SDS) for the specific compound should always be consulted.

Conclusion

This compound, in both its straight-chain and branched-chain isomeric forms, represents a versatile quaternary ammonium compound with significant potential in research and pharmaceutical applications. Its expected surfactant and antimicrobial properties, stemming from its molecular structure, align with the well-documented characteristics of the broader QAC class. While specific experimental data for these particular isomers are limited in public literature, the established principles of QAC synthesis and mechanism of action provide a strong foundation for their study and application. Further research into the specific biological activities and toxicological profiles of each isomer will be crucial for fully realizing their potential in drug development and other advanced applications.

References

- 1. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Hexyl triethyl ammonium bromide | C12H28BrN | CID 166594789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. npic.orst.edu [npic.orst.edu]

- 8. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 10. Triethylmethylammonium bromide | C7H18BrN | CID 3083778 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cetyltrimethylammonium Bromide (CTAB) for Researchers and Drug Development Professionals

A Note on Nomenclature: The initial request for information on "triethylhexylammonium bromide" yielded limited specific results for a compound with that exact name, suggesting it may be an uncommon substance or a potential misnomer. However, searches consistently identified a closely related and extensively studied quaternary ammonium salt: Cetyltrimethylammonium bromide (CTAB) , also known as Hexadecyltrimethylammonium bromide. Given its widespread use in biological and pharmaceutical research, this guide will focus on CTAB (CAS Number: 57-09-0) to provide the detailed technical information, experimental protocols, and pathway analyses relevant to the specified audience.

Cetyltrimethylammonium bromide is a cationic surfactant with a broad range of applications, from its use as a topical antiseptic to its critical role in DNA extraction, nanoparticle synthesis, and as a potential anticancer agent.[1][2] Its amphiphilic nature, consisting of a long hydrophobic hexadecyl tail and a hydrophilic quaternary ammonium headgroup, allows it to form micelles in aqueous solutions and interact with cell membranes, proteins, and nucleic acids.[3][4] This guide provides a comprehensive overview of its properties, applications, and relevant experimental methodologies.

Data Presentation

The following tables summarize key quantitative data for Cetyltrimethylammonium bromide.

Table 1: Physical and Chemical Properties of CTAB

| Property | Value | Source(s) |

| CAS Number | 57-09-0 | [5] |

| Molecular Formula | C₁₉H₄₂BrN | [5][6] |

| Molecular Weight | 364.45 g/mol | [5] |

| Appearance | White to off-white solid/powder | [6][7] |

| Melting Point | 248 - 251 °C | |

| Solubility | Soluble in water, alcohol, and chloroform.[4] | [4][7] |

| Critical Micelle Concentration (CMC) | 0.9 - 1.0 mM in water | [8] |

Table 2: Toxicological Data for CTAB

| Exposure Route | Endpoint | Value | Species | Source(s) |

| Oral | LD50 | 410 mg/kg | Rat | [6][7] |

| Oral | LD50 | 1,550 mg/kg | Rat | |

| Dermal | LD50 | 2,150 mg/kg | Rabbit | |

| Intravenous | LD50 | 44 mg/kg | Rat | [7] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. Values can vary between studies and suppliers.

Experimental Protocols

This section provides detailed methodologies for key applications of CTAB relevant to research and drug development.

The CTAB method is highly effective for isolating DNA from plant tissues, which are often rich in polysaccharides and polyphenols that can inhibit downstream applications like PCR. CTAB helps lyse cells and removes these inhibitors.[1]

Materials:

-

CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)

-

Polyvinylpyrrolidone (PVP) and β-mercaptoethanol (added to buffer before use)

-

Chloroform:Isoamyl alcohol (24:1)

-

Ice-cold isopropanol

-

70% and 95% Ethanol

-

TE Buffer (10 mM Tris pH 8.0, 1 mM EDTA)

-

Liquid Nitrogen

-

Mortar and pestle

Procedure:

-

Sample Preparation: Weigh 100-200 mg of fresh leaf tissue. Freeze immediately in liquid nitrogen. Grind to a very fine powder using a pre-chilled mortar and pestle.

-

Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Immediately add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer containing antioxidants (e.g., 2% PVP, 0.2% β-mercaptoethanol). Vortex vigorously to mix.

-

Incubation: Incubate the lysate in a 65°C water bath for 60 minutes. Invert the tube every 15-20 minutes to ensure thorough mixing.

-

Organic Extraction: Cool the tube to room temperature. Add an equal volume (~1 mL) of chloroform:isoamyl alcohol (24:1). Mix by inverting the tube for 5-10 minutes to form an emulsion.

-

Phase Separation: Centrifuge at 13,000 x g for 15 minutes at room temperature. This will separate the mixture into a top aqueous phase (containing DNA), a middle interphase, and a bottom organic phase.

-

DNA Transfer: Carefully transfer the upper aqueous phase to a new sterile microcentrifuge tube, avoiding the interphase.

-

Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inversion. A stringy white precipitate of DNA should become visible. Incubate at -20°C for at least 30 minutes to enhance precipitation.

-

Pelleting: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the DNA.

-

Washing: Carefully decant the supernatant. Wash the pellet with 1 mL of ice-cold 70% ethanol, then repeat with 1 mL of 95% ethanol. Centrifuge for 5 minutes after each wash.

-

Drying and Resuspension: After the final wash, decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry. Resuspend the DNA in 50-100 µL of TE buffer.

This protocol outlines a method to assess the cytotoxic effects of CTAB on a cancer cell line, a key step in evaluating its potential as an anticancer agent.

Materials:

-

Cancer cell line (e.g., FaDu, HepG2) and appropriate culture medium

-

CTAB stock solution (dissolved in sterile water or DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of CTAB in culture medium. Remove the old medium from the wells and add 100 µL of the CTAB dilutions (or medium only for control wells).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot viability against CTAB concentration to determine the IC50 (half-maximal inhibitory concentration).

CTAB is crucial in the synthesis of anisotropic nanoparticles, such as gold nanorods, where it acts as a structure-directing and capping agent.

Principle: CTAB forms elongated, rod-like micelles in aqueous solution. These micelles serve as a soft template, guiding the growth of gold nanoparticles along a specific axis. The bromide counterion plays a key role by forming a complex with gold ions, which influences the preferential deposition of gold onto certain crystal faces, leading to anisotropic growth.

Procedure Outline:

-

Seed Solution Preparation: A small quantity of a gold salt (e.g., HAuCl₄) is rapidly reduced with a strong reducing agent (e.g., NaBH₄) in the presence of CTAB. This creates small, spherical gold "seed" nanoparticles.

-

Growth Solution Preparation: A larger amount of gold salt is mixed with CTAB, a weak reducing agent (e.g., ascorbic acid), and a small amount of silver nitrate (AgNO₃). The silver ions assist in directing the rod shape.

-

Anisotropic Growth: A small volume of the seed solution is added to the growth solution. The seed particles act as nucleation sites, and the gold ions from the growth solution deposit onto them. The CTAB micelles direct this deposition to occur primarily along one axis, resulting in the formation of nanorods.

-

Purification: After the reaction, the nanorods are purified from excess CTAB and other reactants, typically through centrifugation and resuspension in deionized water. Multiple washing steps are necessary as residual CTAB can be cytotoxic.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows involving CTAB.

CTAB has been shown to induce apoptosis in cancer cells through multiple signaling pathways, primarily by targeting mitochondria.[1]

Caption: CTAB inhibits the PI3K/AKT signaling pathway, leading to apoptosis.

Caption: CTAB activates the AMPK-p53 pathway, inducing mitochondrial apoptosis.

Caption: Experimental workflow for genomic DNA extraction using the CTAB method.

Caption: General workflow for CTAB-assisted synthesis of gold nanorods.

References

- 1. Cetrimonium bromide - Wikipedia [en.wikipedia.org]

- 2. Synthesis method [bio-protocol.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Experimental and numerical study of cetyltrimethylammonium bromide (CTAB)-directed synthesis of goethite nanorods - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 5. Cetyltrimethylammonium Bromide Disrupts the Mesenchymal Characteristics of HA22T/VGH Cells Via Inactivation of c-Met/PI3K/Akt/mTOR Pathway | Anticancer Research [ar.iiarjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Triethylhexylammonium Bromide Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Triethylhexylammonium Bromide (CAS No. 13028-71-2), compiled from various sources. It is intended to inform researchers, scientists, and drug development professionals on the potential hazards, handling, and emergency procedures associated with this compound.

Chemical Identification and Physical Properties

This compound is a quaternary ammonium salt. Key identification and physical property data are summarized below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Hexyltriethylammonium bromide |

| CAS Number | 13028-71-2 |

| Molecular Formula | C₁₂H₂₈BrN |

| Molecular Weight | 266.26 g/mol |

| Appearance | Solid |

| Melting Point | 114-117 °C |

| Hygroscopicity | Stable under normal conditions, but noted to be hygroscopic.[1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and acute oral toxicity.

| Hazard Classification | GHS Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Serious eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation |

GHS Label Elements:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280[2]

-

Response: P302+P352, P304+P340, P305+P351+P338, P330[2]

-

Storage: P403+P233, P405[2]

-

Disposal: P501[2]

Toxicological Information

Detailed toxicological studies for this compound are not widely available. The primary information is derived from its GHS classification.

| Endpoint | Result | Classification |

| Acute Oral Toxicity | Data not available | Harmful if swallowed (Category 4) |

| Skin Corrosion/Irritation | Data not available | Causes skin irritation (Category 2) |

| Serious Eye Damage/Irritation | Data not available | Causes serious eye irritation (Category 2A) |

| Respiratory/Skin Sensitization | Data not available | Not classified |

| Germ Cell Mutagenicity | Data not available | Not classified |

| Carcinogenicity | Data not available | Not classified |

| Reproductive Toxicity | Data not available | Not classified |

| Specific Target Organ Toxicity (Single Exposure) | Data not available | May cause respiratory irritation (Category 3) |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | Not classified |

| Aspiration Hazard | Data not available | Not classified |

Ecological Information

Information on the environmental impact of this compound is limited. However, a study on the ecotoxicity of various ionic liquids provides some quantitative data.

| Endpoint | Species | Result |

| Aquatic Toxicity | Vibrio fischeri | log EC₅₀ = -0.54 |

EC₅₀: The concentration of a substance that causes a 50% effect (in this case, inhibition of bioluminescence) in the test organisms.

Experimental Protocol: Vibrio fischeri Ecotoxicity Assay (General Procedure)

A specific experimental protocol for the cited ecotoxicity value for this compound is not available. However, a general protocol for assessing the toxicity of ionic liquids using Vibrio fischeri (the Microtox® test) is as follows.[3] This standardized bioassay measures the reduction in luminescence of the marine bacterium Vibrio fischeri upon exposure to a toxic substance.[4][5]

First Aid Measures

The following first aid measures are recommended based on the GHS classification of this compound.[2]

| Exposure Route | First Aid Measures |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center if you feel unwell.[2] |

| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water. If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[2] |

| Inhalation | Move person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[2] |

Fire-Fighting Measures

This compound is a combustible solid.

| Measure | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | May produce irritating, corrosive, and/or toxic gases in a fire.[6] Dusts or fumes may form explosive mixtures in the air.[6] |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[1] |

Handling and Storage

Proper handling and storage are crucial to minimize risks.

| Aspect | Recommendation |

| Handling | Avoid breathing dust.[7] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7] Use only in a well-ventilated area.[7] Wear protective gloves, clothing, and eye/face protection.[7] |

| Storage | Store in a well-ventilated place.[2] Keep container tightly closed.[2] Store locked up.[2] Given its hygroscopic nature, store in a dry environment, in airtight containers.[8][9] |

Exposure Controls and Personal Protection

| Control | Recommendation |

| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood.[1] Ensure eyewash stations and safety showers are readily available.[1] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1] |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[6] |

| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator. |

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). The information has been compiled from various sources and may not be exhaustive. Users should always consult the most current SDS for this compound from their supplier and conduct a thorough risk assessment before use.

References

- 1. fishersci.com [fishersci.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 7. assets.ctfassets.net [assets.ctfassets.net]

- 8. tutorchase.com [tutorchase.com]

- 9. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

An In-depth Technical Guide to the Solubility of Triethylhexylammonium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethylhexylammonium bromide in various organic solvents. This compound is a quaternary ammonium salt with a range of applications, including as an ionic liquid and a phase transfer catalyst.[1] Its solubility is a critical factor in its application, influencing reaction kinetics, formulation stability, and overall process efficiency. This document details its solubility profile, presents qualitative and relative solubility data, outlines detailed experimental protocols for quantitative solubility determination, and visualizes a key application workflow.

Solubility Profile of this compound

The solubility of this compound, an ionic compound, is primarily governed by the principle of "like dissolves like." Its solubility in organic solvents is dictated by the polarity of the solvent and its ability to solvate the triethylhexylammonium cation and the bromide anion. Generally, triethylhexylammonium salts exhibit good solubility in polar solvents, with solubility decreasing as the solvent polarity decreases.[2] The amphiphilic nature of the cation, with its polar head group and nonpolar alkyl chains, contributes to its complex solubility behavior across different solvent systems.[2]

Qualitative and Relative Solubility Data

| Solvent | Solvent Type | Polarity | Relative Solubility (0-10 Scale)[2] | Qualitative Solubility |

| Methanol | Polar Protic | High | 8 - 9 | High Solubility |

| Ethanol | Polar Protic | High | 8 - 9 | High Solubility |

| Acetonitrile | Polar Aprotic | High | ~9 | High Solubility |

| Dichloromethane | Polar Aprotic | Moderate | 5 - 7 | Moderate Solubility |

| Toluene | Nonpolar | Low | 3 - 5 | Limited Solubility |

| Hexane | Nonpolar | Very Low | 1 - 2 | Poor Solubility |

Note: The relative solubility values are based on a scale of 0-10 as reported in a study, where higher values indicate greater solubility. The exact quantitative measurements (e.g., g/100g solvent) were not specified.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the effective application of this compound. The following are detailed methodologies for key experiments to quantitatively determine its solubility in organic solvents.

Gravimetric Method (Flask Method)

This is a common and straightforward method for determining the equilibrium solubility of a solid in a liquid.

Principle: A supersaturated solution is prepared by adding an excess of the solute to the solvent and allowing it to reach equilibrium at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined by evaporating the solvent and weighing the residue.

Apparatus and Reagents:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Glass vials or flasks with airtight seals

-

Syringe with a membrane filter (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Drying oven

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

-

Solvent Addition: Add a known mass or volume of the organic solvent to the vial.

-

Equilibration: Securely seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a membrane filter to remove any undissolved particles.

-

Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Solvent Evaporation: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Final Weighing: After all the solvent has evaporated, cool the dish in a desiccator and weigh it. The difference between the final and initial mass of the dish gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (g / 100 g solvent) = (mass of residue / mass of solvent in the aliquot) * 100

Analytical Methods (e.g., HPLC, UV-Vis Spectroscopy)

These methods are useful for determining solubility when the solute has a chromophore or can be easily quantified by a specific analytical technique.

Principle: A saturated solution is prepared as in the gravimetric method. The concentration of the solute in the filtered supernatant is then determined using a calibrated analytical instrument.

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-4 of the Gravimetric Method.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted solution using a pre-calibrated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of a Key Workflow

This compound is often used as a phase transfer catalyst (PTC). A PTC facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting a reactant from one phase to another. The following diagram illustrates the general mechanism of phase transfer catalysis using a quaternary ammonium salt like this compound.

Caption: Mechanism of Phase Transfer Catalysis.

References

A Technical Guide to the Hygroscopic Nature of Triethylhexylammonium Bromide

Abstract: This technical guide provides an in-depth analysis of the hygroscopic nature of triethylhexylammonium bromide, a quaternary ammonium salt. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous compounds and general principles governing ionic liquids and related salts. It is intended for researchers, scientists, and professionals in drug development who handle, formulate, or study such materials. The guide covers the theoretical basis of hygroscopicity, detailed experimental protocols for its characterization, and the potential impacts of water absorption on the material's properties.

Introduction to Hygroscopicity

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature. This process occurs through either absorption or adsorption. For solid materials like quaternary ammonium salts, this phenomenon can significantly impact physical state, chemical stability, and performance in various applications. This compound [(CH₃CH₂)₃(C₆H₁₃)N]Br, as a member of the ionic liquid and quaternary ammonium salt family, is expected to exhibit hygroscopic tendencies. Understanding and quantifying this behavior is critical for its proper handling, storage, and application in sensitive fields such as pharmaceuticals and chemical synthesis. Many ionic liquids are known to be hygroscopic, and their interaction with water is a key parameter influencing their physicochemical properties.[1][2]

Physicochemical Properties of this compound

While detailed experimental data is sparse, the fundamental properties of this compound can be derived from its chemical structure.

| Property | Value / Description |

| IUPAC Name | Triethyl(hexyl)azanium bromide |

| Molecular Formula | C₁₂H₂₈BrN |

| Molecular Weight | 266.26 g/mol |

| Structure | Quaternary ammonium cation with bromide as the counter-anion. |

| Expected Appearance | White to off-white crystalline solid or viscous liquid. |

| Key Feature | Asymmetric quaternary ammonium salt. |

Quantitative Analysis of Water Sorption

Table 1: Representative Water Absorption Data for a Quaternary Ammonium Salt at 25°C

| Relative Humidity (% RH) | Mass Change (% w/w) | Observations |

| 0 | 0.0 | Dry, free-flowing powder. |

| 10 | 0.2 | No visible change. |

| 20 | 0.5 | No visible change. |

| 30 | 1.1 | No visible change. |

| 40 | 2.5 | Slight clumping may begin. |

| 50 | 4.8 | Material may become sticky or form clumps. |

| 60 | 8.0 | Significant clumping and potential deliquescence point for highly hygroscopic salts. |

| 70 | 15.2 | Material may become a paste or slurry. |

| 80 | 25.0+ | Formation of a saturated solution. |

| 90 | 40.0+ | Complete dissolution in absorbed water. |

| Note: This data is illustrative for a generic hygroscopic salt and should be confirmed experimentally for this compound. |

Experimental Protocols for Hygroscopicity Assessment

The most common and precise methods for evaluating the hygroscopic nature of a material are Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as it is exposed to a controlled stream of gas with a specific relative humidity.[3][4][5] This allows for the determination of water sorption and desorption isotherms, providing insights into the kinetics and equilibrium of water uptake.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample onto the DVS microbalance sample pan. Ensure the sample is dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 40°C) until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the initial dry mass.

-

Instrument Calibration: Ensure the DVS instrument is calibrated using certified salt standards (e.g., LiCl, MgCl₂, NaCl) to verify the accuracy of the relative humidity sensor.[6][7]

-

Sorption Phase: Initiate the sorption isotherm measurement. The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (e.g., dm/dt ≤ 0.002% min⁻¹ for 10 minutes). The mass change is recorded continuously.

-

Desorption Phase: Following equilibration at the highest RH step (e.g., 90%), the RH is decreased in a similar stepwise manner back to 0% RH. The mass loss is recorded at each step until equilibrium is reached.

-

Data Analysis: The change in mass at each RH step is calculated as a percentage of the initial dry mass. The results are plotted as % mass change versus % RH to generate sorption and desorption isotherms. The difference between these two curves (hysteresis) can provide information about the nature of the water-solid interaction.

References

- 1. mdpi.com [mdpi.com]

- 2. Water sorption in protic ionic liquids: correlation between hygroscopicity and polarity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 4. proUmid DVS Basics | Dynamic Vapor Sorption Analysis [proumid.com]

- 5. azom.com [azom.com]

- 6. High accuracy calibration of a dynamic vapor sorption instrument and determination of the equilibrium humidities using single salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

triethylhexylammonium bromide stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Triethylhexylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a quaternary ammonium salt, is presumed to be a stable compound under standard ambient conditions when stored properly. However, its stability can be compromised by exposure to moisture, high temperatures, and incompatible materials. This document provides a comprehensive overview of the known stability characteristics, recommended storage conditions, and potential degradation pathways based on data from analogous compounds. Adherence to these guidelines is essential to ensure the integrity and purity of the compound for research and development purposes.

Chemical Profile

| Property | Information |

| Chemical Name | This compound |

| Synonyms | Hexyltriethylammonium bromide |

| Molecular Formula | C12H28BrN |

| Molecular Weight | 266.26 g/mol |

| General Appearance | Likely a white to off-white solid or crystalline powder |

Recommended Storage and Handling

Proper storage is critical to maintain the stability of this compound. The primary concerns are moisture, air, and heat.[1][2] Based on information for similar compounds, the following storage conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[3] Some suppliers of similar compounds recommend refrigerated storage at 4°C for long-term stability.[4] | Prevents thermal degradation and potential formation of explosive mixtures with air upon intense heating.[5] |

| Atmosphere | Keep container tightly closed.[6] For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advised, as some analogous compounds are air-sensitive.[1][2] | Protects from moisture and atmospheric contaminants. |

| Moisture | Store in a dry environment and protect from moisture. The compound is likely hygroscopic.[1] | Quaternary ammonium salts can absorb water, which may affect their physical properties and stability. Exposure to moist air or water should be avoided.[1] |

| Ventilation | Store in a well-ventilated place.[7][6] | Ensures that any potential vapors or dust are safely dispersed. |

| Container | Keep in the original, tightly sealed container. | Prevents contamination and exposure to environmental factors. |

| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid creating dust.[6] Use personal protective equipment (gloves, eye protection).[1] Wash hands thoroughly after handling.[1][7] | Minimizes exposure and contamination. |

Stability Profile

This compound is expected to be chemically stable under standard room temperature conditions.[5] However, several factors can lead to its degradation.

Incompatible Materials

Contact with strong oxidizing agents and strong bases should be avoided.[3][8] Reactions with these substances can lead to decomposition.

Thermal Decomposition

At elevated temperatures, this compound can decompose.[2] Hazardous decomposition products may include:

The thermal degradation of similar quaternary ammonium salts has been studied and is known to be a complex process.[9]

Potential Degradation Pathways

In the presence of nucleophiles, particularly hydroxide ions (strong bases), quaternary ammonium salts can undergo degradation through two primary pathways:

-

Hofmann Elimination: This is often the most likely degradation pathway for tetraalkylammonium cations that have at least one hydrogen atom on a beta-carbon relative to the nitrogen. The hydroxide ion acts as a base, abstracting a proton from the beta-carbon, leading to the formation of an alkene (e.g., hexene), a trialkylamine (triethylamine), and water.[10]

-

Nucleophilic Substitution (SN2): In this pathway, the hydroxide ion acts as a nucleophile and attacks one of the alpha-carbons of the alkyl groups attached to the nitrogen atom. This results in the formation of an alcohol and a trialkylamine.[10]

The following diagram illustrates these potential degradation pathways.

Caption: Potential degradation pathways for this compound.

Experimental Protocols

The following are generalized protocols for assessing the stability of a chemical substance like this compound. These should be adapted based on the specific requirements of the study.

Protocol: Hygroscopicity Assessment

Objective: To determine the hygroscopic nature of this compound.

Methodology:

-

Dry a sample of this compound to a constant weight under vacuum at a controlled temperature (e.g., 40°C).

-

Accurately weigh approximately 1 gram of the dried sample into a pre-weighed container.

-

Place the open container in a controlled humidity chamber (e.g., 25°C, 75% relative humidity).

-

Monitor the weight of the sample at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

-

Calculate the percentage of weight gain over time to determine the extent of moisture absorption.

Protocol: Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

-

Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

-

Place a small, accurately weighed amount of the sample (5-10 mg) into the TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

-

Record the weight loss as a function of temperature.

-

The resulting TGA curve will show the onset temperature of decomposition and the temperature ranges of mass loss events.

Protocol: Accelerated Stability Study (Forced Degradation)

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions to various stress conditions in separate experiments:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H2O2 at room temperature for 24 hours.

-

Thermal: 80°C in solution for 48 hours.

-

Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

-

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to quantify the remaining parent compound and detect any degradation products.

The following diagram illustrates a general workflow for a forced degradation study.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. fishersci.es [fishersci.es]

- 3. biosynth.com [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. uwyo.edu [uwyo.edu]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Core Mechanism of Phase Transfer Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phase Transfer Catalysis (PTC) has emerged as an indispensable tool in organic synthesis, offering a powerful methodology to facilitate reactions between immiscible reactants. By transporting a reactive species from one phase to another where the reaction can proceed, PTC overcomes the inherent limitations of heterogeneous reaction systems. This results in faster reaction rates, milder reaction conditions, higher yields, and greater selectivity, making it a cornerstone of green chemistry and an essential technique in the pharmaceutical and fine chemical industries.[1][2][3][4] This technical guide provides a comprehensive exploration of the core mechanisms of phase transfer catalysis, supported by quantitative data, detailed experimental protocols, and visualizations to empower researchers in leveraging this technology for their synthetic challenges.

Fundamental Principles of Phase Transfer Catalysis

At its core, PTC enables reactions between two or more reactants that are located in different, immiscible phases—typically an aqueous and an organic phase.[3][4] An ionic reactant, such as a nucleophile or a base, is often soluble in the aqueous phase but insoluble in the organic phase where the organic substrate resides. A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, acts as a shuttle, forming an ion pair with the reactive anion.[1][3] This lipophilic ion pair can then traverse the phase boundary into the organic phase, where the "naked" anion exhibits enhanced reactivity, leading to the desired chemical transformation.[1]

The Dichotomy of PTC Mechanisms: Starks vs. Makosza

The precise pathway by which the catalyst facilitates the transfer of the reactive species has been a subject of extensive study, leading to two predominant models: the Starks extraction mechanism and the Makosza interfacial mechanism.

The Starks Extraction Mechanism

First proposed by Charles M. Starks, the extraction mechanism posits that the phase transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the reactive anion (Y⁻) in the aqueous phase.[5] The newly formed lipophilic ion pair (Q⁺Y⁻) is then extracted into the bulk organic phase. Here, it reacts with the organic substrate (RZ) to form the product (RY) and a new catalyst-leaving group ion pair (Q⁺Z⁻). This ion pair then migrates back to the aqueous phase to exchange the leaving group anion (Z⁻) for another reactive anion (Y⁻), thus completing the catalytic cycle.[5] This mechanism is generally favored for catalysts that have some solubility in the aqueous phase.

The Makosza Interfacial Mechanism

In contrast, the Makosza interfacial mechanism proposes that the deprotonation of an acidic organic substrate (RH) by a strong base (e.g., concentrated NaOH) occurs at the interface between the two phases.[6] The resulting organic anion (R⁻) forms an ion pair with the inorganic cation (e.g., Na⁺) at the interface. The phase transfer catalyst, which is highly lipophilic and resides predominantly in the organic phase, then exchanges its counter-ion for the organic anion at the interface. This newly formed lipophilic ion pair (Q⁺R⁻) then moves into the organic phase to react.[6] This mechanism is particularly relevant for reactions involving the generation of carbanions from C-H acids.

Quantitative Insights into Catalyst Performance

The efficiency of a phase transfer catalyst is paramount to the success of a PTC reaction. A variety of catalysts are available, each with distinct properties. The choice of catalyst can significantly impact reaction rates and yields.

Comparison of Common Phase Transfer Catalysts

Quaternary ammonium and phosphonium salts are the most widely used PTCs due to their stability, availability, and tunable lipophilicity.[7] Crown ethers and cryptands are also effective, particularly for solid-liquid PTC, but their higher cost and toxicity can be limiting factors.[8]

| Catalyst Type | Relative Cost | Stability | Activity | Key Features |

| Quaternary Ammonium Salts | Low | Moderate | Moderate to High | Widely applicable, tunable by altering alkyl chain length.[7] |

| Quaternary Phosphonium Salts | Moderate | High | High | More thermally stable than ammonium salts.[7] |

| Crown Ethers | High | High | Very High | Excellent for complexing alkali metal cations, effective in S-L PTC.[8] |

| Cryptands | Very High | High | Very High | Form highly stable and selective inclusion complexes with cations. |

| Polyethylene Glycols (PEGs) | Low | Moderate | Moderate | Inexpensive and low toxicity, but generally less active.[7] |

Effect of Catalyst Structure on Reaction Rate

The structure of the onium salt, particularly the length and nature of the alkyl chains, plays a crucial role in its catalytic activity. The lipophilicity of the catalyst must be balanced to ensure it can effectively shuttle between the phases.

| Catalyst | Reaction | Solvent | Temperature (°C) | Relative Rate |

| (n-C₄H₉)₄N⁺Br⁻ | C₈H₁₇Br + NaCN | Toluene | 80 | 1.0 |

| (n-C₆H₁₃)₄N⁺Br⁻ | C₈H₁₇Br + NaCN | Toluene | 80 | 2.5 |

| (n-C₈H₁₇)₄N⁺Br⁻ | C₈H₁₇Br + NaCN | Toluene | 80 | 3.2 |

| (n-C₁₆H₃₃)(CH₃)₃N⁺Br⁻ | C₈H₁₇Br + NaCN | Toluene | 80 | 1.8 |

Note: Data is illustrative and compiled from various sources to demonstrate trends.

Experimental Protocols for Key PTC Reactions

To provide a practical understanding of PTC, detailed methodologies for two common and important PTC reactions are presented below.

Williamson Ether Synthesis of 4-Methoxytoluene

This procedure details the synthesis of 4-methoxytoluene from p-cresol and methyl iodide using tetrabutylammonium bromide (TBAB) as the phase transfer catalyst.

Materials:

-

p-Cresol (1.08 g, 10 mmol)

-

Methyl iodide (1.42 g, 0.62 mL, 10 mmol)

-

Sodium hydroxide (0.8 g, 20 mmol)

-

Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol)

-

Dichloromethane (20 mL)

-

Water (20 mL)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol and TBAB in 20 mL of dichloromethane.

-

Base Addition: In a separate beaker, dissolve sodium hydroxide in 20 mL of water and add this aqueous solution to the flask.

-

Addition of Alkylating Agent: Stir the two-phase mixture vigorously and add methyl iodide dropwise over 5 minutes.

-

Reaction: Heat the mixture to reflux (approximately 40-45°C) with vigorous stirring for 2 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the organic layer.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification and Analysis: The crude product can be purified by distillation. The purity and identity of the product can be confirmed by GC-MS and ¹H NMR spectroscopy.

C-Alkylation of Diethyl Malonate

This protocol describes the mono-alkylation of diethyl malonate with benzyl bromide using potassium carbonate as the base and Aliquat 336 as the catalyst.

Materials:

-

Diethyl malonate (1.60 g, 1.55 mL, 10 mmol)

-

Benzyl bromide (1.71 g, 1.20 mL, 10 mmol)

-

Potassium carbonate (2.76 g, 20 mmol)

-

Aliquat 336 (tricaprylylmethylammonium chloride) (0.40 g, 1 mmol)

-

Toluene (20 mL)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stirrer, add diethyl malonate, benzyl bromide, Aliquat 336, and toluene.

-

Base Addition: Add powdered anhydrous potassium carbonate to the mixture.

-

Reaction: Heat the mixture to 80°C with vigorous stirring for 4 hours.

-

Monitoring the Reaction: Follow the disappearance of the starting materials by TLC or GC.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel. Characterize the product by ¹H and ¹³C NMR spectroscopy.

Mandatory Visualizations

General Experimental Workflow for a PTC Reaction

Logical Relationships of PTC Catalyst Types

Conclusion

Phase transfer catalysis stands as a robust and versatile methodology in the arsenal of the modern synthetic chemist. A thorough understanding of the underlying Starks and Makosza mechanisms, coupled with a judicious selection of catalyst and reaction conditions, is critical for harnessing the full potential of this technology. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals to design, optimize, and implement PTC-mediated transformations in their work, ultimately contributing to the development of more efficient, sustainable, and innovative chemical processes.

References

- 1. iajpr.com [iajpr.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 5. phasetransfer.com [phasetransfer.com]

- 6. mdpi.com [mdpi.com]

- 7. biomedres.us [biomedres.us]

- 8. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Triethylhexylammonium Bromide as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylhexylammonium bromide is a quaternary ammonium salt that serves as an effective phase transfer catalyst (PTC). Its structure, featuring both hydrophilic (quaternary ammonium head) and lipophilic (ethyl and hexyl chains) components, enables it to facilitate reactions between reactants located in immiscible phases, such as an aqueous and an organic layer. This property is particularly valuable in organic synthesis for enhancing reaction rates, improving yields, and enabling the use of milder reaction conditions. This document provides detailed application notes and protocols for the use of this compound in various organic transformations relevant to research and drug development.

Phase transfer catalysis is a powerful technique that overcomes the insolubility of reactants by transporting a reactive species from one phase to another.[1] In a typical scenario, an anionic nucleophile residing in an aqueous phase is transferred to an organic phase containing the substrate, thereby accelerating the reaction. Quaternary ammonium salts like this compound are among the most common and effective types of phase transfer catalysts.[2]

Mechanism of Action: Phase Transfer Catalysis

The catalytic cycle of this compound (represented as Q⁺X⁻) in a liquid-liquid phase transfer system can be generalized as follows: The catalyst, present at the interface of the aqueous and organic phases, exchanges its bromide anion (X⁻) for the anionic reactant (Y⁻) from the aqueous phase. This forms a new lipophilic ion pair (Q⁺Y⁻) that is soluble in the organic phase. In the organic phase, the anion (Y⁻) is now "naked" and highly reactive, readily participating in the desired reaction with the organic substrate (RX) to form the product (RY) and regenerate the catalyst's original anionic form (Q⁺X⁻). The catalyst then returns to the aqueous interface to begin a new cycle.

Caption: General mechanism of phase transfer catalysis.

Applications in Organic Synthesis

This compound is a versatile catalyst for a variety of organic reactions, including:

-

Nucleophilic Substitution Reactions (SN2): This is one of the most common applications of phase transfer catalysis. It is particularly useful for the synthesis of ethers (Williamson Ether Synthesis), esters, nitriles, and other compounds where an anionic nucleophile is required.[1][2]

-

Alkylation Reactions: C-alkylation of active methylene compounds and O-alkylation of phenols are efficiently catalyzed by quaternary ammonium salts.[3][4]

-

Oxidation Reactions: Phase transfer catalysts can be used to transfer oxidizing agents, such as permanganate or dichromate, into an organic phase to oxidize alcohols and other organic substrates.[5]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following tables present representative data for structurally similar quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium Chloride (BTEAC) in common phase transfer catalyzed reactions. This data is intended to be illustrative of the expected performance.

Table 1: Williamson Ether Synthesis

| Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Sodium Phenoxide | n-Butyl Bromide | TBAB (10) | - | Toluene/Water | 70 | 4 | 65.8 | [1][6] |

| Phenol | Amyl Bromide | BTEAC (cat.) | NaOH (aq) | Not specified | Not specified | 0.6 | 86.2 | [6] |

| 4-Ethylphenol | Methyl Iodide | TBAB (cat.) | 25% NaOH (aq) | - | Reflux | 1 | High | [2] |

Table 2: C-Alkylation of Active Methylene Compounds

| Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Diethyl Malonate | Benzyl Chloride | TEBAC (5) | K₂CO₃ | None | 80 | 2 | 92 | [7] |

| Ethyl Acetoacetate | Ethyl Bromide | TBAB (10) | K₂CO₃ | Acetonitrile | Reflux | 6 | 85 | [7] |

| Hydantoin | Allyl Bromide | TBAB (2) | 50% KOH (aq) | Toluene | RT | 18 | 99 | [3] |

Table 3: Oxidation of Alcohols

| Substrate | Oxidizing Agent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| Benzyl Alcohol | K₂Cr₂O₇/H⁺ | Quaternary Salt (10) | Toluene | RT | - | Benzaldehyde | - | [6] |

| p-Methoxybenzyl Alcohol | NCS | Benzyltrimethylammonium bromide (10) | Dichloromethane | <10 | - | p-Anisaldehyde | 82 | [5] |

| Secondary Alcohols | H₂O₂/HBr | - | Acetonitrile | 65 | 6 | α-bromoketones | - | [8] |

Experimental Protocols

The following are detailed protocols for key experiments using a phase transfer catalyst. These protocols are based on established procedures for similar quaternary ammonium salts and can be adapted for use with this compound.

Protocol 1: Williamson Ether Synthesis of n-Butyl Phenyl Ether

This protocol is adapted from a standard procedure for the synthesis of n-butyl phenyl ether using a phase transfer catalyst.[1][6]

References

- 1. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 2. iajpr.com [iajpr.com]

- 3. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. daneshyari.com [daneshyari.com]

- 5. US7208634B2 - Oxidation method of primary or secondary alcohol - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Alkylation Reactions Using Tetrahexylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction